

A Comparative Investigation of Intramolecular Steric Repulsion in Triiodobenzene Isomers

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A detailed guide for researchers, scientists, and drug development professionals on the structural and spectroscopic differences arising from steric hindrance in 1,2,3-, 1,2,4-, and 1,3,5-triiodobenzene.

The substitution pattern of bulky atoms on an aromatic ring can induce significant intramolecular steric repulsion, leading to distortions in molecular geometry and influencing the compound's physical and chemical properties. This guide provides a comparative analysis of three isomers of triiodobenzene—1,2,3-triiodobenzene, 1,2,4-triiodobenzene, and 1,3,5-triiodobenzene—to investigate the effects of intramolecular steric hindrance. The comparison is based on experimental data from X-ray crystallography and spectroscopy, providing a clear illustration of how the proximity of large iodine atoms impacts molecular structure.

At a Glance: Performance Comparison

The following table summarizes the key structural parameters of the three triiodobenzene isomers, highlighting the impact of steric repulsion on bond lengths and angles. The data is compiled from single-crystal X-ray diffraction studies.

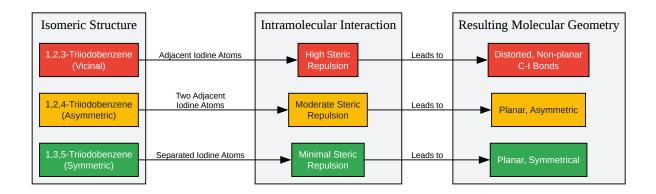


Isomer	Avg. C-I Bond Length (Å)	Avg. C-C-C Angle (°)	Intramolecular I···I Distance (Å)	Evidence of Steric Strain
1,2,3- Triiodobenzene	~2.10	Distorted from 120°	~3.60	Significant out- of-plane distortion of C-I bonds and deformation of the benzene ring. [1]
1,2,4- Triiodobenzene	~2.09	Planar	~3.88 (I1···I2), ~4.34 (I2···I4)	Planar molecule with weak non-bonding I…I interactions.
1,3,5- Triiodobenzene	~2.10	~120°	~6.06	Highly symmetrical and planar, with minimal steric repulsion between iodine atoms.

Understanding Steric Repulsion in Triiodobenzenes

The spatial arrangement of the three large iodine atoms on the benzene ring dictates the degree of intramolecular steric repulsion. This repulsion arises from the overlap of the electron clouds of adjacent, non-bonded iodine atoms, forcing the molecule to adopt a conformation that minimizes this unfavorable interaction.





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References

- 1. researchgate.net [researchgate.net]
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